

Application Note: Comprehensive Characterization of 1-Cinnamoylpiperazine

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Compound of Interest

Compound Name: 1-Cinnamoylpiperazine

CAS No.: 84935-37-5

Cat. No.: B3430555

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Introduction & Strategic Context

1-Cinnamoylpiperazine (CAS: 55486-27-6) has emerged as a critical functional material in two distinct high-stakes fields: as a solid electrolyte interphase (SEI) forming additive in high-voltage lithium-ion batteries and as a pharmacophore in medicinal chemistry.

In battery applications, the cinnamoyl moiety acts as an electron scavenger, polymerizing on the anode surface to prevent electrolyte decomposition, while the piperazine ring provides Lewis basicity to scavenge acidic impurities (like HF from LiPF₆ hydrolysis). The analytical challenge lies in the molecule's duality: it contains a conjugated system (UV-active) and a secondary amine (basic, prone to peak tailing).

This guide moves beyond basic identification. It provides a battery-grade qualification protocol, ensuring that the material is not just chemically identified, but electrochemically viable.

Physicochemical Profiling (The "Go/No-Go" Gate)

Before expensive chromatographic runs, fundamental physical properties must be verified. For battery additives, moisture content and solubility are non-negotiable.

Solubility & Appearance

- Appearance: White to off-white crystalline powder. Yellowing indicates oxidation of the alkene double bond.
- Solubility Profile:
 - High: Methanol, Acetonitrile, DMSO (Ideal for analytical stock solutions).
 - Moderate: Ethyl Acetate, DCM.[1]
 - Low: Hexanes, Water (at neutral pH).

Thermal Characterization (DSC/TGA)

Objective: Confirm thermal stability up to 200°C (critical for battery safety).

- Protocol: Heat 5 mg sample at 10°C/min under N₂ flow.
- Acceptance Criteria:
 - Melting Point (DSC): Endotherm typically observed in the 120°C – 125°C range (Note: Impurities drastically widen this peak).
 - Decomposition (TGA): No mass loss >1% below 180°C.

Structural Confirmation: NMR & IR[2]

The biological and electrochemical activity depends on the geometry of the double bond. The trans-isomer is thermodynamically stable and the desired form.

1H-NMR Spectroscopy (400 MHz, DMSO-d₆)

- Critical Check: The coupling constant () of the vinylic protons confirms geometry.
- Diagnostic Signals:
 - Vinylic Protons: Two doublets at

6.8–7.6 ppm. A coupling constant of

confirms the trans (E) configuration. A smaller

(10–12 Hz) indicates the cis (Z) impurity.

- Piperazine Ring: Two multiplets around

2.7–3.6 ppm. The protons adjacent to the amide carbonyl will be deshielded relative to the amine-adjacent protons.

FTIR Fingerprinting

- Amide Carbonyl (C=O): Strong band at 1640–1650 cm^{-1} .
- Alkene (C=C): 1600–1620 cm^{-1} .
- N-H Stretch: Broad band at 3200–3400 cm^{-1} (secondary amine).

Chromatographic Purity Protocol (HPLC-UV/MS)

This is the core validation method. Standard reverse-phase methods often fail due to the basic piperazine nitrogen interacting with free silanols on the column, causing peak tailing.

The "Acidic Shield" Strategy

To obtain sharp peaks, we must operate at a pH where the piperazine nitrogen is fully protonated (cationic), preventing silanol interaction, or use a high-pH stable column. We recommend the Acidic C18 approach for compatibility with MS detection.

Method Parameters[2][3][4][5][6][7]

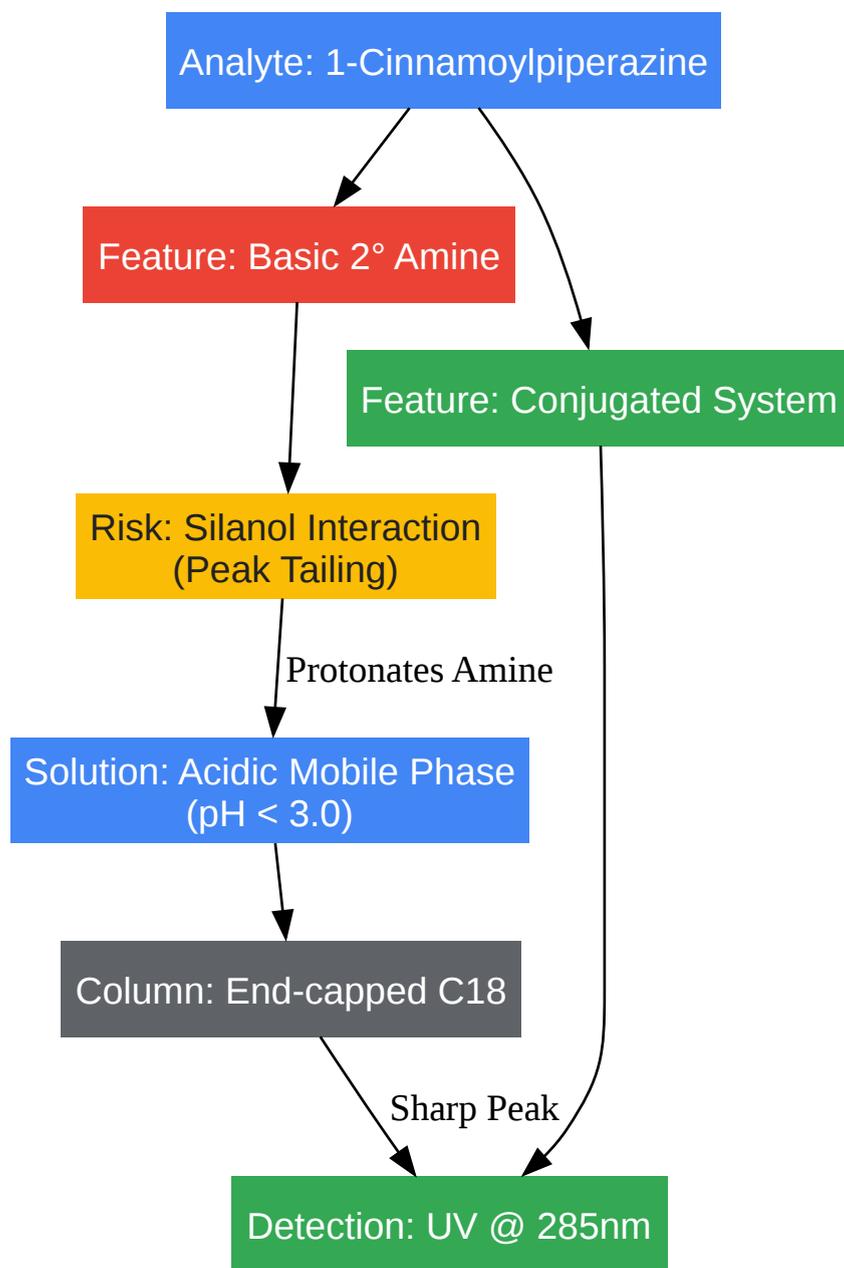
Parameter	Condition	Rationale
Column	C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 μ m	End-capping minimizes secondary interactions with the amine.
Mobile Phase A	Water + 0.1% Formic Acid	Acid ensures pH ~2.7, protonating the piperazine (pKa ~9.8).
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid	ACN provides lower backpressure than Methanol.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Detection	PDA @ 285 nm	Max absorbance of the cinnamoyl chromophore.
Temperature	30°C	Ensures retention time reproducibility.

Gradient Profile

- 0 min: 10% B
- 15 min: 90% B (Linear Ramp)
- 20 min: 90% B (Wash)
- 21 min: 10% B (Re-equilibration)

Analytical Logic Diagram

The following diagram illustrates the decision matrix for method development:



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Figure 1: Logic flow for selecting HPLC conditions to mitigate amine-silanol interactions.

Electrochemical Stability (Cyclic Voltammetry)

For battery researchers, chemical purity does not guarantee electrochemical performance. Trace water or redox-active impurities can ruin a cell.

Protocol

- Setup: 3-Electrode Coin Cell or Beaker Cell (inside Argon Glovebox).
 - Working Electrode: Platinum disk or Glassy Carbon.
 - Counter/Ref Electrode: Lithium Metal.
- Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v) + 1.0 wt% **1-Cinnamoylpiperazine**.
- Scan Rate: 0.1 mV/s.
- Voltage Window: 3.0 V to 5.0 V vs. Li/Li⁺.

Interpretation

- Oxidation Onset: Look for a distinct oxidation peak around 4.2 V – 4.5 V. This indicates the additive is polymerizing to form the protective Cathode Electrolyte Interphase (CEI).
- Passivation: Subsequent cycles should show decreased current in this region, proving the film has formed and is blocking further electrolyte decomposition.

Summary of Specifications (QC Sheet)

Test Attribute	Method	Acceptance Criteria (Battery Grade)
Identification	¹ H-NMR	Conforms to structure; Trans-coupling observed.
Assay (Purity)	HPLC-UV	> 99.5% (Area normalization).
Water Content	Karl Fischer	< 50 ppm (Strict limit for Li-ion).
Free Piperazine	HPLC/GC	< 0.1% (Competes for SEI formation).
Appearance	Visual	White crystalline powder (No yellowing).

Workflow Visualization



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Figure 2: From crude synthesis to qualified battery additive.

References

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